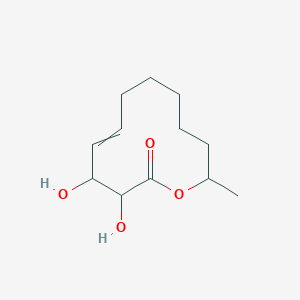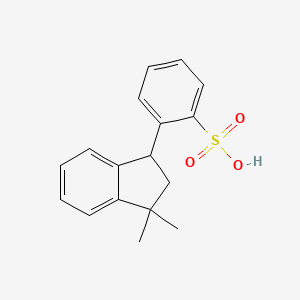
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid is an organic compound that features a unique structure combining an indane moiety with a benzene sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid typically involves multiple steps. One common route starts with the preparation of 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through a multi-step reaction involving:
- Reduction of 3,3-Dimethyl-1-indanone using lithium aluminum hydride (LiAlH) in diethyl ether under heating conditions .
- Subsequent treatment with p-toluenesulfonic acid at 80-100°C .
- Further reactions to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for sulfonation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, including electrophilic aromatic substitution, which can modify the compound’s activity and properties .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Another related compound with similar structural features.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Shares the indane moiety but differs in functional groups.
Uniqueness
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid is unique due to the presence of both the indane and benzene sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
114017-56-0 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(3,3-dimethyl-1,2-dihydroinden-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C17H18O3S/c1-17(2)11-14(12-7-3-5-9-15(12)17)13-8-4-6-10-16(13)21(18,19)20/h3-10,14H,11H2,1-2H3,(H,18,19,20) |
InChI Key |
GLKVUDOWSSWOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)C3=CC=CC=C3S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
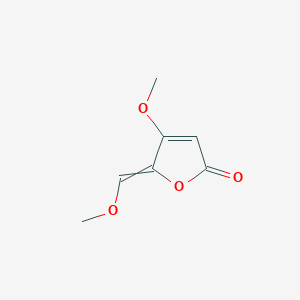
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
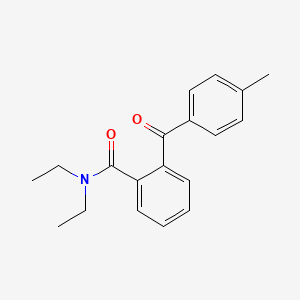
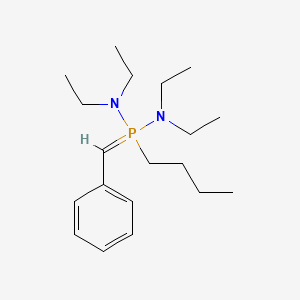
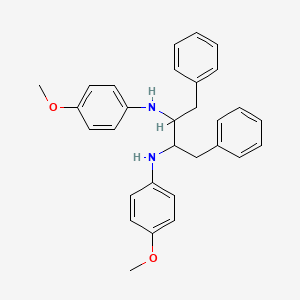
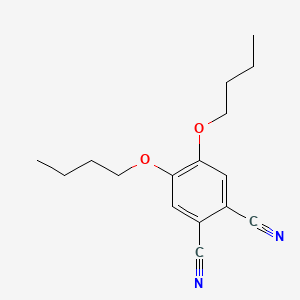

![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
